molecular formula C13H7Cl2N3O B2381328 2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine CAS No. 337920-76-0

2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine

Cat. No. B2381328
CAS RN: 337920-76-0
M. Wt: 292.12
InChI Key: QDFXQWSUOMEETR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of a pyridine derivative would include a six-membered ring with five carbon atoms and one nitrogen atom. The exact structure would depend on the specific substituents attached to the ring .


Chemical Reactions Analysis

Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, forming salts upon reaction with acids. They can also act as Lewis bases, forming complexes with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyridine derivative would depend on its specific structure. In general, pyridine is a colorless liquid with an unpleasant smell. It’s miscible with water and most organic solvents, and it has a conjugated system of six π electrons that are delocalized over the ring, making it aromatic .

Scientific Research Applications

Synthesis and Biological Assessment

  • A study conducted by Karpina et al. (2019) explored the synthesis of novel compounds including 2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine derivatives. These compounds, featuring 1,2,4-oxadiazole cycles, were synthesized starting from commercially available 2-chloropyridines and assessed for their biological properties. This research presents a synthesis method applicable for functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Antitumor Activity

  • Maftei et al. (2016) described the synthesis, structural analysis, and investigation of antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These compounds were assessed for in vitro anti-cancer activity across a panel of 12 cell lines, demonstrating potential as medical applications (Maftei et al., 2016).

Photophysical Properties

  • Research by Nie et al. (2015) focused on the photophysical properties of materials incorporating a similar compound. They synthesized a ligand and its corresponding Re(I) complex, investigating their photophysical performance and potential applications in electroluminescence and photostability (Nie et al., 2015).

Apoptosis Induction and Anticancer Agents

  • Zhang et al. (2005) identified a compound as a novel apoptosis inducer through high-throughput screening. This compound, related in structure to 2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine, demonstrated activity against breast and colorectal cancer cell lines and was explored as a potential anticancer agent (Zhang et al., 2005).

Antimicrobial Activity

  • A study by Katariya et al. (2021) synthesized novel heterocyclic compounds including 1,3-oxazole clubbed pyridyl-pyrazolines, which were tested for anticancer and antimicrobial activities. The compounds demonstrated significant activity against pathogenic strains, indicating their potential in combating microbial resistance to pharmaceutical drugs (Katariya et al., 2021).

Mechanism of Action

The mechanism of action of a pyridine derivative would depend on its specific structure and the context in which it’s used. For example, some pyridine derivatives are used in medicinal chemistry due to their biological activity .

Safety and Hazards

Pyridine and its derivatives can be hazardous. They may cause skin and eye irritation, and they may be harmful if inhaled or swallowed. Specific safety information would depend on the exact structure of the compound .

Future Directions

The future directions for research on pyridine derivatives could include exploring their potential uses in medicinal chemistry, materials science, and other fields. There’s also potential for developing new synthetic methods to create pyridine derivatives .

properties

IUPAC Name

3-(3-chlorophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-10-3-1-2-8(6-10)12-17-13(19-18-12)9-4-5-11(15)16-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFXQWSUOMEETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine

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